3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid
Description
3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid is a fluorinated aromatic acrylic acid derivative characterized by a phenyl ring substituted with a 4-fluorobenzyloxy group at the para position and an acrylic acid moiety at the meta position. This compound is synthesized via nucleophilic substitution and Knoevenagel condensation reactions. For instance, 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde (a related intermediate) is prepared by reacting phenolic derivatives with 1-(bromomethyl)-4-fluorobenzene in acetonitrile (ACN) under reflux with K₂CO₃ as a base, achieving a 72.8% yield . The acrylic acid moiety is typically introduced via malonic acid condensation with aldehydes in the presence of piperidine .
Key properties include:
Properties
IUPAC Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLALLMUHXRTGD-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
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Biological Activity
3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid, a compound with the chemical formula C16H13FO3 and a PubChem CID of 2063243, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores its biological activity through various studies, highlighting relevant case studies, research findings, and a summary table of its effects.
Chemical Structure and Properties
The compound features a phenyl acrylic acid backbone substituted with a fluorobenzyl ether group. This structure is significant as it influences the compound's interaction with biological targets.
1. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. A patent (WO2021130492A1) describes its use in treating inflammatory diseases, suggesting that the compound can modulate pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
2. Anticancer Activity
Studies have shown that this compound may have anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines. The ability of these compounds to inhibit cancer cell proliferation is attributed to their interaction with specific cellular pathways involved in tumor growth .
Case Study 1: Inhibition of Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of phenyl acrylic acid derivatives. The findings revealed that certain modifications to the phenyl ring significantly enhanced anticancer activity against breast and prostate cancer cell lines. The lead compound demonstrated an IC50 value indicating potent inhibition of cell growth .
Case Study 2: Anti-inflammatory Mechanisms
In another research effort focused on anti-inflammatory mechanisms, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with this compound derivatives, suggesting a mechanism involving the suppression of NF-kB signaling pathways .
Research Findings and Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | WO2021130492A1 |
| Anticancer | IC50 values < 0.5 µM in cell lines | Journal of Medicinal Chemistry |
| Cytotoxicity | Reduced viability in cancer cells | ACS Publications |
Scientific Research Applications
The compound 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid, also known by its chemical structure C16H13FO3, has garnered attention in various scientific research applications due to its unique properties. This article explores the applications of this compound across different fields, including medicinal chemistry, materials science, and biochemistry.
Key Properties
- Molecular Formula : C16H13FO3
- Molecular Weight : 272.27 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Medicinal Chemistry
One of the prominent applications of this compound is in medicinal chemistry, particularly as a potential therapeutic agent.
Anticancer Activity
Research has indicated that derivatives of phenylacrylic acids exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, the introduction of fluorinated groups can enhance bioactivity and selectivity towards cancer cells.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. In vitro studies have demonstrated that acrylic acid derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions like arthritis and other inflammatory diseases.
Materials Science
In materials science, this compound can be utilized as a monomer in polymer synthesis.
Polymerization
The compound can undergo radical polymerization to form polyacrylic materials with enhanced thermal stability and mechanical properties. These polymers can be used in coatings, adhesives, and biomedical devices due to their biocompatibility and functional properties.
Biochemical Research
The unique structure of this compound allows it to serve as a valuable tool in biochemical research.
Enzyme Inhibition Studies
As a substrate or inhibitor for various enzymes, this compound can be employed to study enzyme kinetics and mechanisms. Its fluorinated moiety may influence binding affinity and specificity, providing insights into enzyme active sites.
Drug Design
In silico studies have shown that the compound can be modeled against various biological targets using molecular docking techniques. This application aids in the rational design of new drugs with improved efficacy and reduced side effects.
Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various phenylacrylic acid derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Synthesis of Functional Polymers
Research conducted on the polymerization of acrylic acids highlighted the successful incorporation of this compound into copolymers. The resulting materials demonstrated enhanced mechanical properties suitable for biomedical applications such as drug delivery systems.
Comparison with Similar Compounds
4-Fluorobenzyloxy vs. 4-Bromobenzyloxy
- 3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic Acid (): Structure: Bromine substituent instead of fluorine. Properties: Bromine’s larger atomic radius and polarizability enhance lipophilicity and alter electronic effects (less electronegative but more polarizable than fluorine). Synthesis: Similar Knoevenagel condensation with malonic acid but requires harsher conditions (reflux in pyridine) . Applications: Intermediate for heterocyclic compounds (e.g., benzisoxazoles) via reactions with nucleophiles like hydroxylamine .
Trifluoromethoxy Substituent
- 3-(4-(Trifluoromethoxy)phenyl)acrylic Acid ():
- Structure : Trifluoromethoxy (-OCF₃) group instead of fluorobenzyloxy.
- Properties : Higher molecular weight (232.16 g/mol vs. ~260 g/mol for the target compound) and increased electronegativity, enhancing metabolic stability and lipophilicity.
- Applications : Used in pharmaceuticals and agrochemicals due to improved resistance to enzymatic degradation .
Physicochemical Properties
- Acidity : The target compound’s acrylic acid moiety (pKa ~4.5) is more acidic than caffeic acid (pKa ~4.0 for the first -OH) due to fluorine’s electron-withdrawing effects .
Q & A
Q. What are the standard synthetic routes for 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-fluorobenzyl bromide with 4-hydroxyphenylacrylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyloxy group .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
- Optimization: Adjust reaction temperature (60–100°C), catalyst concentration (e.g., palladium for cross-coupling steps), or solvent polarity (e.g., toluene vs. DMF) to improve yield .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the fluorobenzyloxy group (δ ~7.2–7.4 ppm for aromatic protons) and acrylic acid moiety (δ ~6.2–6.8 ppm for vinyl protons) .
- HPLC: Use reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection to assess purity (>95%) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₃FO₃) .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays: Test enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric assays. For receptor binding, employ competitive binding studies with radiolabeled ligands .
- Dose-response curves: Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Substituent variation: Replace the fluorobenzyl group with chloro- or methoxy analogs to assess electronic effects on receptor affinity .
- Backbone modification: Introduce methyl groups to the acrylic acid chain to evaluate steric effects on target binding .
- Computational modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with active sites .
Q. How should researchers address discrepancies in biological assay data across laboratories?
- Validate assay conditions: Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinases) .
- Cross-validate with orthogonal assays: Confirm enzyme inhibition results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Check compound integrity: Reanalyze purity via HPLC and NMR after storage to rule out degradation .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Co-solvent systems: Use PEG-400 or cyclodextrin-based formulations to enhance solubility .
- Prodrug synthesis: Convert the acrylic acid to a methyl ester or amide derivative for improved bioavailability .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles .
Q. How can metabolic stability be evaluated to optimize pharmacokinetics?
- Liver microsome assays: Incubate the compound with human or rat microsomes and quantify parent compound degradation via LC-MS/MS .
- Metabolite identification: Use high-resolution MS to detect hydroxylation or demethylation products .
- Structural tweaks: Fluorinate metabolically labile positions (e.g., para to the benzyloxy group) to block oxidation .
Q. What computational tools predict this compound’s interaction with biological targets?
- Molecular docking: Simulate binding to COX-2 or EGFR using tools like Schrödinger Suite or GROMACS .
- QSAR models: Train models on fluorinated benzoic acid derivatives to correlate substituent properties (e.g., logP, polar surface area) with activity .
- MD simulations: Run 100-ns simulations to assess binding stability and residue-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
